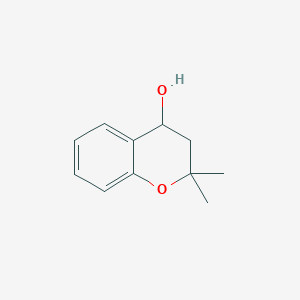

2,2-Dimethylchroman-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

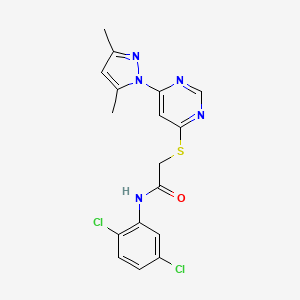

2,2-Dimethylchroman-4-ol (DMCO) is a naturally occurring compound found in various plant species, including wheat and barley. It is a derivative of the chroman family of compounds, which are characterized by their aromatic ring structure. DMCO has a variety of applications in the scientific research field, ranging from its use as a synthetic precursor in organic synthesis to its potential as a therapeutic agent.

Scientific Research Applications

Chemical Synthesis and Biological Activity

Prenylation Reactions in Synthesis : 2,2-Dimethylchroman framework, found in various biologically active compounds, is synthesized using organocatalytic approaches. Tropylium-promoted prenylation reactions of phenols provide an efficient pathway for producing 2,2-dimethylchromans, which are significant in continuous flow chemistry due to their various biological activities including antitumor and antioxidant properties (Omoregbee et al., 2020).

Inhibitors of Insulin Release and Smooth Muscle Relaxants : 2,2-Dimethylchromans, particularly 4,6-disubstituted types, target ATP-sensitive potassium channels. They significantly impact insulin release from pancreatic β-cells and relax vascular smooth muscle cells, indicating potential in diabetic and cardiovascular therapies (Pirotte et al., 2017).

Formation via Acid-catalyzed Condensation : A novel method using orthophosphoric acid as a catalyst enables the condensation of phenols with isoprene, leading to the exclusive formation of 2,2-dimethylchromans (Ahluwalia et al., 1982).

Pharmacological Applications

Antisickling Agents : The synthesis of (2,2-dimethylchroman-6-yl)alkanoic acids demonstrates potential in developing antisickling agents, providing insights into hydrophobic bonding interactions with hemoglobin S (Fatope & Abraham, 1987).

Inhibitors of ICAM-1 Expression : Novel 2,2-dimethylchroman analogs have been synthesized and shown to be potent inhibitors of tumor necrosis factor-α-induced expression of intercellular adhesion molecule-1 in human endothelial cells, indicating potential for pharmaceutical development (Dhawan et al., 2014).

Antitumor Agents : Enantiomers of [4-(2-hydroxy-1-phenylethylimino)pent-2-ol]dimethyltin(iv) and 2,2-dimethyl-4-phenyl-1,3,2-oxazastannolidine exhibit significant antitumor activity, underlining the potential of 2,2-dimethylchroman derivatives in cancer treatment (Arjmand et al., 2013).

Mechanism of Action

Target of Action

2,2-Dimethylchroman-4-ol primarily targets the ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells. They are critical for processes such as insulin release and muscle contraction .

Mode of Action

The compound interacts with its targets, the ATP-sensitive potassium channels, leading to changes in the cell’s electrical activity . This interaction can influence various cellular processes, including insulin release from pancreatic β-cells and the relaxation of vascular smooth muscle cells .

Biochemical Pathways

It is known that the compound’s interaction with atp-sensitive potassium channels can influence insulin release and vascular smooth muscle relaxation . These effects suggest that the compound may impact pathways related to glucose metabolism and vascular function.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with ATP-sensitive potassium channels. By influencing these channels, the compound can affect insulin release and vascular smooth muscle relaxation . These effects could have potential implications for conditions such as diabetes and cardiovascular disease.

Biochemical Analysis

Biochemical Properties

2,2-Dimethylchroman-4-ol has been shown to exhibit significant variations in biological activities . For instance, it has been reported to inhibit equine serum butyrylcholinesterase (eqBuChE), a key enzyme involved in neurotransmission . This suggests that this compound may interact with enzymes and other biomolecules, potentially influencing biochemical reactions.

Molecular Mechanism

Its inhibitory effect on eqBuChE suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and potential changes in gene expression .

properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJJXYXOKBNPCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2395543.png)

![1,9-Dioxa-4-azaspiro[5.5]undecan-3-one](/img/structure/B2395546.png)

![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)

![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)

![N-[(3,7-Dimethyl-1-benzofuran-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2395555.png)